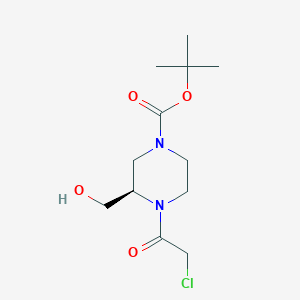
(R)-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate is a complex organic compound with a piperazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group, the chloroacetyl group, and the hydroxymethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the importance of safety and regulatory compliance.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloroacetyl group can be reduced to form an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the chloroacetyl group produces an alcohol.
Aplicaciones Científicas De Investigación
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperazine derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperazine ring may also interact with receptors or ion channels, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate
- Methyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Uniqueness
®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to the presence of the tert-butyl and hydroxymethyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer advantages in terms of stability, solubility, and specificity for certain molecular targets.
Propiedades
Fórmula molecular |
C12H21ClN2O4 |
|---|---|
Peso molecular |
292.76 g/mol |
Nombre IUPAC |
tert-butyl (3R)-4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O4/c1-12(2,3)19-11(18)14-4-5-15(10(17)6-13)9(7-14)8-16/h9,16H,4-8H2,1-3H3/t9-/m1/s1 |
Clave InChI |
BNTGHZXNGKLANJ-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)CCl |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


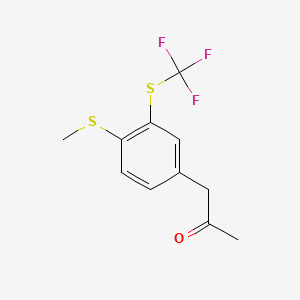
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
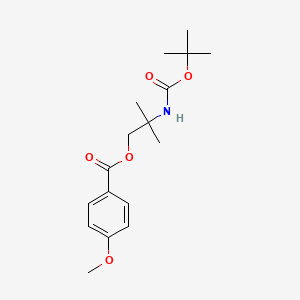
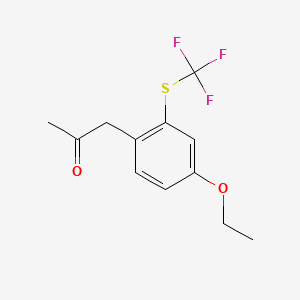



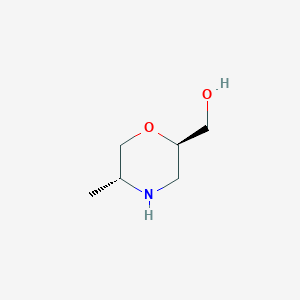


![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)

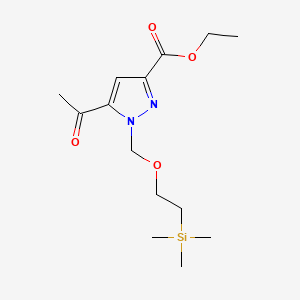
![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)
